4-Methyl-3-(2-methylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(2-methylpropyl)piperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a methyl group at the fourth position and a 2-methylpropyl group at the third position on the piperidine ring. It has a molecular formula of C10H21N and a molecular weight of 155.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(2-methylpropyl)piperidine can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The reaction typically requires high pressure and temperature conditions to ensure complete hydrogenation of the pyridine ring to form the piperidine structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediates followed by cyclization and functionalization reactions. The choice of catalysts, solvents, and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(2-methylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperidine ring or its substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or rhodium are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
4-Methyl-3-(2-methylpropyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2-methylpropyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and exerting therapeutic effects . The compound may also inhibit certain enzymes or proteins involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the methyl and 2-methylpropyl substituents.
4-Methylpiperidine: A derivative with only a methyl group at the fourth position.
3-(2-Methylpropyl)piperidine: A derivative with only a 2-methylpropyl group at the third position.
Uniqueness: 4-Methyl-3-(2-methylpropyl)piperidine is unique due to the presence of both the methyl and 2-methylpropyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
4-methyl-3-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C10H21N/c1-8(2)6-10-7-11-5-4-9(10)3/h8-11H,4-7H2,1-3H3 |
InChI Key |
SIRUXFFBFTUCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.